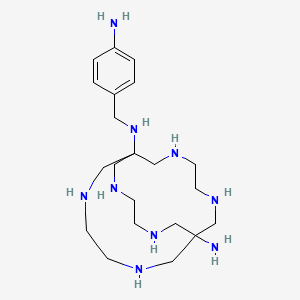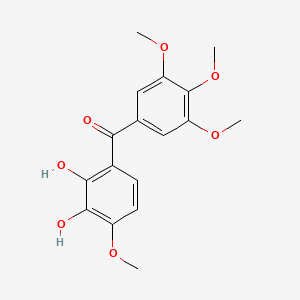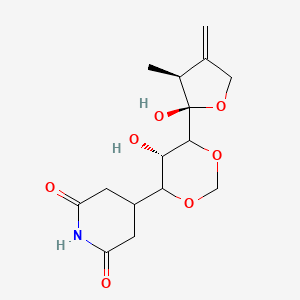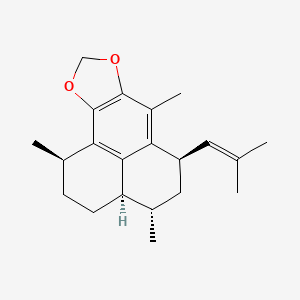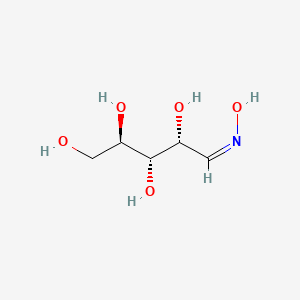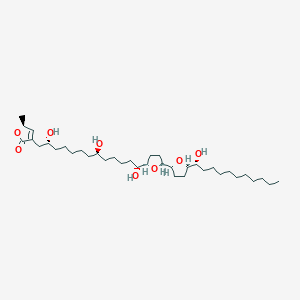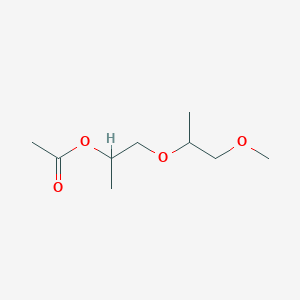
二丙二醇甲醚乙酸酯
描述
Dipropyleneglycol methyl ether acetate, also known as DPGMEA, is a common solvent used in laboratory experiments and research. It is a colorless, flammable liquid with a sweet, ether-like odor. DPGMEA is a water-soluble, non-toxic, and relatively inexpensive solvent, making it a popular choice for a variety of applications.
科学研究应用
涂料中的溶剂
二丙二醇甲醚乙酸酯 (DPMA) 广泛用作涂料中的溶剂 . 它有助于形成均匀的涂层,提高涂层材料的外观和耐久性 .
丝网印刷油墨中的溶剂
DPMA 用作丝网印刷油墨中的溶剂 . 它有助于保持油墨的一致性,确保平滑的涂抹和鲜艳的色彩 .
清洁剂
DPMA 也用作清洁剂 . 它可以有效地去除各种表面上的污垢、油脂和其他污染物 .
导电胶的制备
DPMA 可用作导电胶制备中的溶剂 . 这些胶粘剂用于各种电子设备中,用于粘合组件 .
溶剂墨水添加剂
DPMA 用作溶剂墨水中的添加剂,用于制备蜡印纸基设备 . 它可以提高油墨的可印刷性和耐久性 .
陶瓷墨水的制备
DPMA 是一种用于制备陶瓷墨水的有机溶剂 . 它有助于保持油墨的粘度,确保平滑的涂抹和高质量的印刷 .
生物活性玻璃悬浮液
DPMA 用于生物活性玻璃的悬浮液中 . 它有助于保持悬浮液的稳定性,确保生物活性玻璃颗粒的均匀分布 .
半导体行业
在半导体行业,DPMA 是一种常用的溶剂,主要用于在硅片上应用表面粘附剂,例如双(三甲基硅烷基)胺 (HMDS) . 它有助于形成均匀的粘附剂层,提高半导体器件的性能 .
作用机制
Target of Action
Dipropyleneglycol Methyl Ether Acetate (DPMA), also known as 1-(1-methoxypropan-2-yloxy)propan-2-yl Acetate, is primarily used as a solvent in various industrial and commercial applications . Its primary targets are therefore the substances it is intended to dissolve or interact with, such as in coatings, silkscreening inks , and the preparation of electrically conductive adhesives .
Mode of Action
DPMA acts by dissolving or interacting with its targets to facilitate processes like coating application or ink dispersion . It is also used as a cleaning agent . In vivo, DPMA rapidly hydrolyzes to dipropylene glycol methyl ether (DPM), thus, the in vivo effects of DPMA are expected to be the same as those of DPM .
Biochemical Pathways
For example, in the preparation of electrically conductive adhesives, DPMA can help ensure the even distribution and bonding of conductive particles .
Pharmacokinetics
It is known that dpma rapidly hydrolyzes to dpm in vivo .
Result of Action
The primary result of DPMA’s action is the successful dissolution or dispersion of target substances in various applications. This can result in more effective coatings, better quality inks, and more reliable adhesives .
Action Environment
The efficacy and stability of DPMA can be influenced by various environmental factors. For example, its evaporation rate can affect its performance as a solvent . Additionally, it may react violently with strong oxidizing agents and generate flammable and/or toxic gases with alkali metals, nitrides, and other strong reducing agents .
安全和危害
Under current U.S. OSHA’s Hazardous Communication program, DPMAc is classified as a combustible liquid . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to keep the material away from heat sources, hot surfaces, open flames, and sparks, and to use only in a well-ventilated area .
未来方向
生化分析
Biochemical Properties
Dipropyleneglycol methyl ether acetate plays a significant role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic compounds. This interaction is crucial in processes where the solubility of reactants is a limiting factor. For instance, dipropyleneglycol methyl ether acetate can enhance the activity of enzymes involved in organic synthesis by improving substrate availability .
Cellular Effects
Dipropyleneglycol methyl ether acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by altering membrane permeability and fluidity, which can impact signal transduction and metabolic activities. Additionally, dipropyleneglycol methyl ether acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, dipropyleneglycol methyl ether acetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, dipropyleneglycol methyl ether acetate may inhibit enzymes involved in lipid metabolism by binding to their active sites, thereby reducing their activity. Conversely, it can activate certain enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipropyleneglycol methyl ether acetate can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions. Long-term exposure to dipropyleneglycol methyl ether acetate has been shown to affect cellular function, including alterations in cell growth and viability in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of dipropyleneglycol methyl ether acetate vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of dipropyleneglycol methyl ether acetate can cause central nervous system depression and liver changes in animal models . Threshold effects have been observed, indicating that there is a dosage level below which no significant adverse effects occur .
Metabolic Pathways
Dipropyleneglycol methyl ether acetate is involved in metabolic pathways where it is rapidly hydrolyzed to dipropyleneglycol methyl ether and acetate in vivo . This hydrolysis is facilitated by esterases, which are enzymes that catalyze the breakdown of ester bonds. The resulting metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, dipropyleneglycol methyl ether acetate is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic nature allows it to be readily soluble in aqueous environments, facilitating its distribution. Additionally, dipropyleneglycol methyl ether acetate can accumulate in specific tissues, depending on its affinity for certain cellular components .
Subcellular Localization
Dipropyleneglycol methyl ether acetate’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity or function. For example, dipropyleneglycol methyl ether acetate may localize to the endoplasmic reticulum or mitochondria, affecting processes such as protein folding and energy metabolism .
属性
IUPAC Name |
1-(1-methoxypropan-2-yloxy)propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVARTIQQDZFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858784 | |
| Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
212484-39-4, 88917-22-0 | |
| Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212484-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PPG-2 methyl ether acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088917220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PPG-2 METHYL ETHER ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245351.png)
![(2r,4ar,6r,7r,7as)-6-(6-Amino-8-Bromo-9h-Purin-9-Yl)tetrahydro-4h-Furo[3,2-D][1,3,2]dioxaphosphinine-2,7-Diol 2-Sulfide](/img/structure/B1245352.png)
![20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1245356.png)
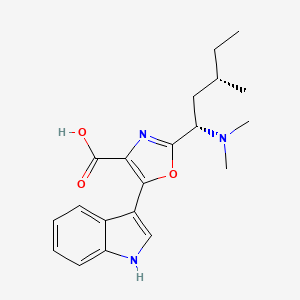
![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)
